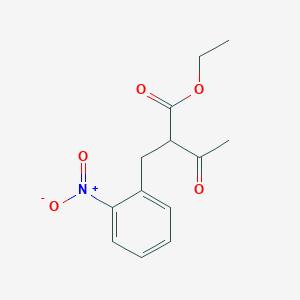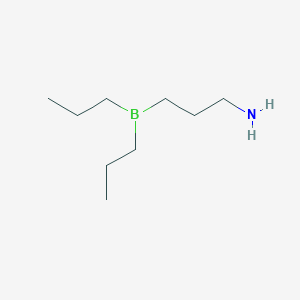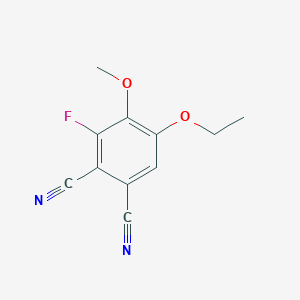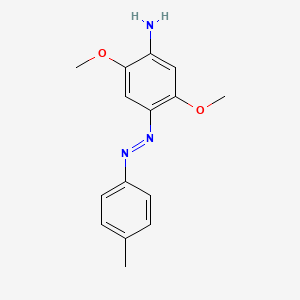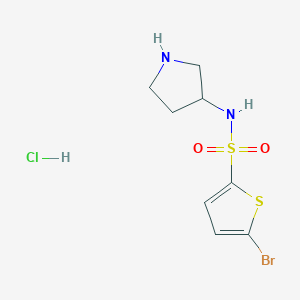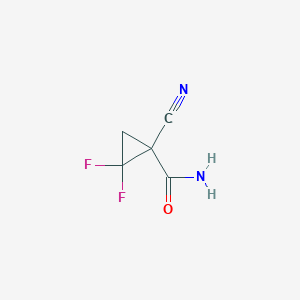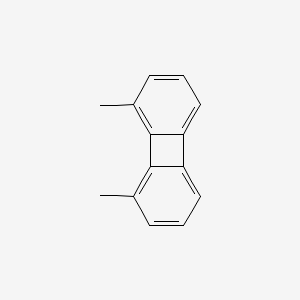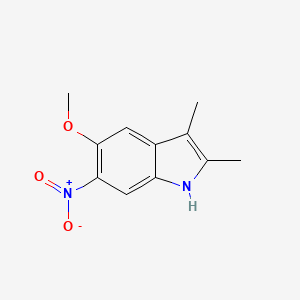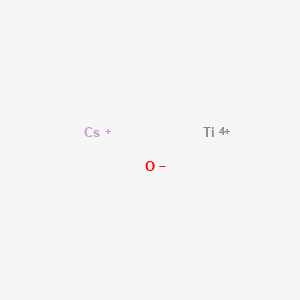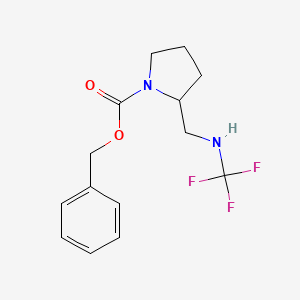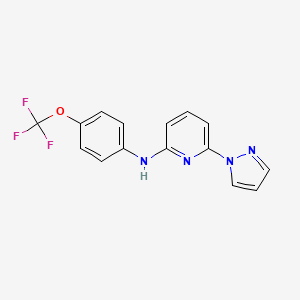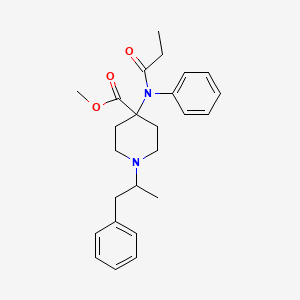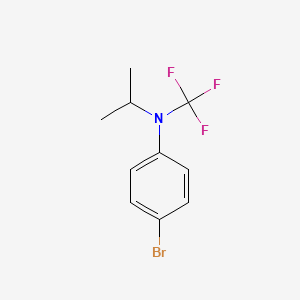
4-bromo-N-isopropyl-N-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-isopropyl-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H11BrF3N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by isopropyl and trifluoromethyl groups, and a bromine atom is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-isopropyl-N-(trifluoromethyl)aniline typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is brominated to introduce the bromine atom at the desired position.
Alkylation: The final step involves the alkylation of the amine group with isopropyl and trifluoromethyl groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Controlled temperature and pressure: To maintain the stability of intermediates and the final product.
Catalysts: To enhance the reaction rates and selectivity.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N-isopropyl-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine or trifluoromethyl groups to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Palladium catalysts and boronic acids are often used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-N-isopropyl-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-bromo-N-isopropyl-N-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar structure but lacks the isopropyl group.
4-Bromo-2-(trifluoromethyl)aniline: Similar structure with the trifluoromethyl group in a different position.
5-Amino-2-bromobenzotrifluoride: Contains an amino group instead of an isopropyl group.
Uniqueness
4-Bromo-N-isopropyl-N-(trifluoromethyl)aniline is unique due to the presence of both isopropyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H11BrF3N |
|---|---|
Poids moléculaire |
282.10 g/mol |
Nom IUPAC |
4-bromo-N-propan-2-yl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H11BrF3N/c1-7(2)15(10(12,13)14)9-5-3-8(11)4-6-9/h3-7H,1-2H3 |
Clé InChI |
NBGAKLBDHYFIKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1=CC=C(C=C1)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


